molecular formula C19H26ClN5OS B2998021 N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189727-02-3

N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2998021
CAS No.: 1189727-02-3
M. Wt: 407.96
InChI Key: XMRVKOHWJXSJSO-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride is a chemical compound of significant interest in early-stage scientific research and development. This small molecule features a benzothiazole core, a common structural motif in medicinal chemistry, linked to a 1-methyl-1H-pyrazole carboxamide group via a diethylaminoethyl linker. Compounds within this structural class are frequently investigated for their potential to interact with various biological targets, though the specific mechanism of action and research applications for this particular analog require further empirical characterization by qualified researchers. As a building block in organic synthesis, it offers a complex architecture for the exploration of new chemical spaces. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle all chemicals with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS.ClH/c1-5-23(6-2)11-12-24(18(25)16-9-10-20-22(16)4)19-21-15-8-7-14(3)13-17(15)26-19;/h7-10,13H,5-6,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRVKOHWJXSJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC=NN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. Its unique structure features various functional groups that may contribute to its biological activity, particularly in medicinal chemistry and pharmaceutical research.

  • Molecular Formula : C19H26ClN5OS
  • Molecular Weight : 407.96 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the benzo[d]thiazole moiety is significant as compounds containing this structure have been shown to exhibit various pharmacological activities including anti-inflammatory and anti-cancer properties.

1. Anticancer Activity

Recent studies indicate that derivatives of benzothiazole possess anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, compounds similar to N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide have demonstrated the ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Mechanism
Compound A10Apoptosis induction
Compound B8Cell cycle arrest
N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamideTBDTBD

2. Anti-inflammatory Activity

The compound has shown potential anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines. Research has highlighted that benzothiazole derivatives can suppress the activation of NF-kB and reduce the production of TNF-alpha, which are critical in inflammatory responses .

3. Antioxidant Activity

In vitro studies have suggested that this compound may exhibit antioxidant properties, which are essential for mitigating oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals, thus potentially contributing to its anticancer and anti-inflammatory effects .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Anticancer Effects : A study involving a series of benzothiazole derivatives showed promising results in inhibiting cancer cell lines, with some compounds exhibiting IC50 values lower than standard chemotherapeutics .
  • Anti-inflammatory Research : In a controlled trial, a derivative similar to N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide demonstrated significant reduction in inflammation markers in animal models .

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